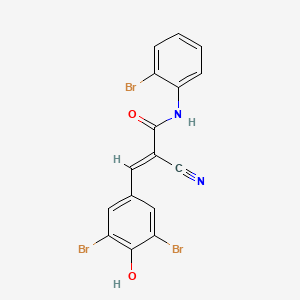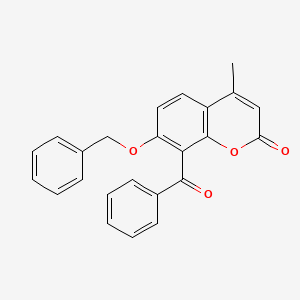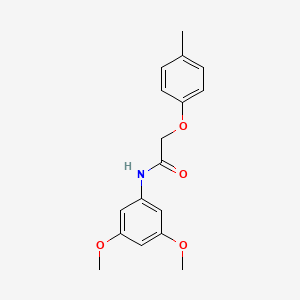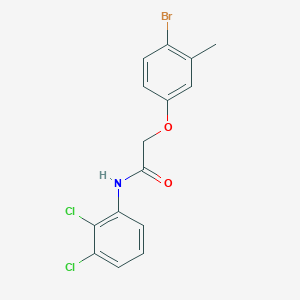![molecular formula C18H19IN2O2 B3740673 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide](/img/structure/B3740673.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide
Übersicht
Beschreibung
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DIBA is a small molecule that has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Wirkmechanismus
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. Histone acetylation is a key mechanism for regulating gene expression, and the inhibition of HDACs by 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide leads to the accumulation of acetylated histones and the upregulation of genes involved in various cellular processes.
Biochemical and Physiological Effects
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the promotion of neuroprotection. These effects are mediated by the upregulation of various genes involved in these processes, including tumor suppressor genes, pro-apoptotic genes, anti-inflammatory genes, and neuroprotective genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Furthermore, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one limitation of using 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the research on 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide and its potential applications in drug discovery and development. One area of focus is the development of more potent analogs of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide that can achieve the desired effects at lower concentrations. Another area of focus is the identification of specific HDAC isoforms that are targeted by 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide, which may provide insights into the mechanisms underlying its biological effects. Finally, the development of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide-based therapies for various diseases, including cancer, neurological disorders, and inflammatory diseases, is an important area of research that may lead to the development of new treatments for these conditions.
Wissenschaftliche Forschungsanwendungen
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. HDAC inhibitors, including 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide, have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. Furthermore, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been shown to have neuroprotective activity by promoting the survival of neurons and inhibiting the production of neurotoxic proteins in the brain.
Eigenschaften
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(3-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-18(2,3)17(23)21-14-9-7-12(8-10-14)16(22)20-15-6-4-5-13(19)11-15/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVWSPCHFISEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B3740592.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-1-naphthamide](/img/structure/B3740595.png)

![5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid](/img/structure/B3740605.png)
![3-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3740613.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)


![3-bromo-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3740639.png)


![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)
![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3740685.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)